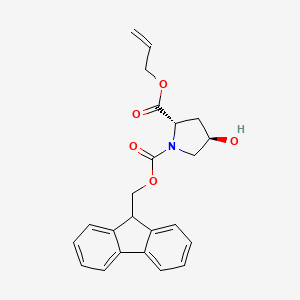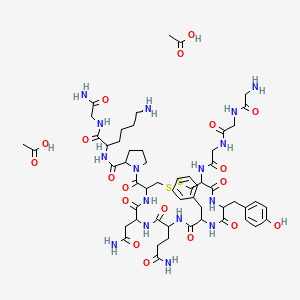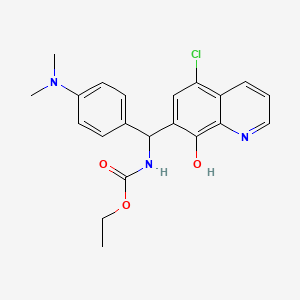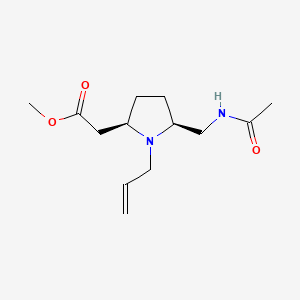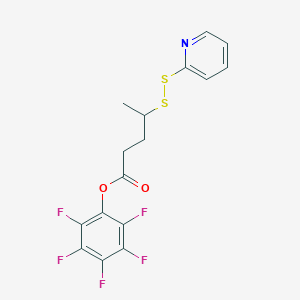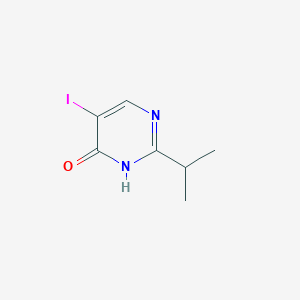
5-Iodo-2-isopropyl-pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-isopropil-pirimidin-4-ol es un compuesto heterocíclico que pertenece a la familia de las pirimidinas. Las pirimidinas son compuestos orgánicos heterocíclicos aromáticos similares a la piridina y son conocidos por su amplia gama de actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Iodo-2-isopropil-pirimidin-4-ol generalmente implica la yodación de un precursor de pirimidina. Un método común es la reacción de 2-isopropil-4-hidroxipirimidina con yodo en presencia de un agente oxidante adecuado. La reacción generalmente se lleva a cabo en un solvente orgánico como acetonitrilo o diclorometano en condiciones de reflujo .
Métodos de producción industrial
La producción industrial de 5-Iodo-2-isopropil-pirimidin-4-ol puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la purificación del producto final se puede lograr mediante técnicas de cristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
5-Iodo-2-isopropil-pirimidin-4-ol puede sufrir diversas reacciones químicas, entre ellas:
Reacciones de sustitución: El átomo de yodo puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Oxidación y reducción: El compuesto puede oxidarse o reducirse en condiciones específicas para formar diferentes derivados.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento con otros compuestos aromáticos para formar estructuras más complejas.
Reactivos y condiciones comunes
Sustitución nucleófila: Los reactivos comunes incluyen azida de sodio, cianuro de potasio y tiourea.
Oxidación: Se pueden usar reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se emplean comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleófila con azida de sodio puede producir 5-azido-2-isopropil-pirimidin-4-ol, mientras que la oxidación con peróxido de hidrógeno puede producir 5-iodo-2-isopropil-pirimidin-4-ona .
Aplicaciones Científicas De Investigación
5-Iodo-2-isopropil-pirimidin-4-ol tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se puede utilizar en el estudio de la inhibición enzimática y como sonda para ensayos biológicos.
Mecanismo De Acción
El mecanismo de acción de 5-Iodo-2-isopropil-pirimidin-4-ol implica su interacción con objetivos moleculares específicos. El átomo de yodo puede formar enlaces de halógeno con moléculas biológicas, lo que aumenta la afinidad de unión del compuesto a sus objetivos. El grupo isopropilo puede aumentar la lipofilia del compuesto, lo que facilita su paso a través de las membranas celulares. Estas interacciones pueden modular diversas vías biológicas, lo que lleva a los efectos observados del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
2-Iodo-4-hidroxi-pirimidina: Estructura similar pero carece del grupo isopropilo.
5-Bromo-2-isopropil-pirimidin-4-ol: Estructura similar pero con un átomo de bromo en lugar de yodo.
5-Iodo-2-metil-pirimidin-4-ol: Estructura similar pero con un grupo metilo en lugar de isopropilo.
Unicidad
5-Iodo-2-isopropil-pirimidin-4-ol es único debido a la presencia de grupos yodo e isopropilo, que confieren propiedades químicas y biológicas distintas. El átomo de yodo aumenta la reactividad y la afinidad de unión del compuesto, mientras que el grupo isopropilo aumenta su lipofilia y estabilidad .
Propiedades
Fórmula molecular |
C7H9IN2O |
|---|---|
Peso molecular |
264.06 g/mol |
Nombre IUPAC |
5-iodo-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9IN2O/c1-4(2)6-9-3-5(8)7(11)10-6/h3-4H,1-2H3,(H,9,10,11) |
Clave InChI |
WHVUSVMPOSZBIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=C(C(=O)N1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B12308316.png)
![(E)-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B12308323.png)
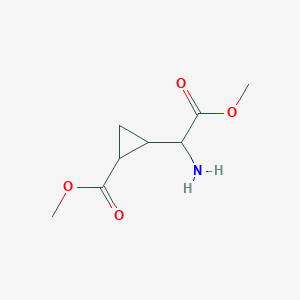
![17-(4,5-dihydroxy-6-methylhept-6-en-2-yl)-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12308331.png)

![7-Amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B12308338.png)
